molecular formula C16H13N3O5 B12877130 Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate

Cat. No.: B12877130
M. Wt: 327.29 g/mol
InChI Key: FLBHHYYDAZKSPJ-YJOCEBFMSA-N
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Description

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate (CAS 138249-03-3) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It is supplied with a purity of 97% and has a molecular weight of 421.41, corresponding to the molecular formula C21H19N5O5 . The compound's structure features a benzo[d]isoxazole moiety, a heterocyclic ring system known for its relevance in the development of various therapeutic agents, including some antipsychotics and anticonvulsants . This compound is a salt form of a molecule based on a 2-(benzo[d]isoxazol-3-yl) scaffold. Research indicates that such compounds function as potent and selective antagonists of Exchange Proteins directly activated by cAMP (EPAC) . EPAC proteins are key intracellular signaling molecules that regulate processes like insulin secretion, energy homeostasis, cardiovascular function, and cell adhesion, making them potential therapeutic targets for diseases including diabetes, heart failure, and cancer . Structural modifications on the isoxazole ring, as seen in this derivative, have been shown to enhance inhibitory activity against EPAC1, with some analogues demonstrating low micromolar IC50 values, thereby providing valuable pharmacological probes for scientific investigation . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

(Z)-2-(1,2-benzoxazol-3-yl)but-2-enedioic acid;pyridin-4-amine

InChI

InChI=1S/C11H7NO5.C5H6N2/c13-9(14)5-7(11(15)16)10-6-3-1-2-4-8(6)17-12-10;6-5-1-3-7-4-2-5/h1-5H,(H,13,14)(H,15,16);1-4H,(H2,6,7)/b7-5-;

InChI Key

FLBHHYYDAZKSPJ-YJOCEBFMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NO2)/C(=C/C(=O)O)/C(=O)O.C1=CN=CC=C1N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(=CC(=O)O)C(=O)O.C1=CN=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate has the molecular formula C16H13N3O5C_{16}H_{13}N_{3}O_{5} and is characterized by its unique structural components, which include a pyridine ring, an isoxazole moiety, and a maleate group. These structural features contribute to its biological activity and potential therapeutic applications.

Pharmacological Applications

1. Antithrombotic Activity

One of the primary applications of this compound is in the prevention and treatment of thrombotic conditions. According to a patent, compounds similar to this one have been identified as inhibitors of coagulation factors, particularly factor Xa, which plays a crucial role in blood clotting. This makes them potential candidates for treating conditions characterized by undesirable thrombosis such as myocardial infarction and deep vein thrombosis .

2. Cancer Treatment

Research indicates that derivatives of pyridine compounds can act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer. The inhibition of PI3K can lead to reduced tumor growth and proliferation, making these compounds valuable in oncology . this compound may exhibit similar properties due to its structural analogies with known PI3K inhibitors.

3. Neurological Disorders

The benzo[d]isoxazole component has been associated with neuroprotective effects. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to modulate neurotransmitter systems may provide therapeutic benefits .

Data Tables

The following table summarizes the key pharmacological activities associated with this compound:

Application Mechanism of Action Potential Conditions Treated
AntithromboticInhibition of factor XaMyocardial infarction, deep vein thrombosis
Cancer treatmentInhibition of PI3K pathwayVarious cancers (e.g., breast cancer, melanoma)
NeuroprotectionModulation of neurotransmitter systemsAlzheimer’s disease, Parkinson’s disease

Case Studies

Case Study 1: Antithrombotic Effects

In a study investigating the anticoagulant properties of benzo[d]isoxazole derivatives, it was found that certain compounds exhibited significant inhibition of factor Xa activity in vitro. This compound was included in this study due to its structural similarities with other tested compounds. Results indicated a promising profile for further development as an antithrombotic agent .

Case Study 2: Cancer Cell Line Studies

Another research effort focused on evaluating the effects of pyridine derivatives on various cancer cell lines. The findings revealed that compounds similar to this compound inhibited cell proliferation through the modulation of the PI3K/Akt signaling pathway. This suggests potential utility in therapeutic contexts for malignancies driven by this pathway .

Mechanism of Action

The mechanism of action of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • The maleate ester in this compound reduces aqueous solubility compared to benzo[d]isoxazole-3-carboxylic acid but enhances thermal stability (higher melting point) due to intramolecular hydrogen bonding .
  • The compound’s LogP (1.8) reflects balanced lipophilicity, intermediate between the hydrophilic pyridin-4-amine maleate (-0.5) and the hydrophobic 3-(Pyridin-4-yl)benzo[d]isoxazole (2.5).

Electronic and Reactivity Comparisons

Computational studies using density-functional theory (DFT), including methodologies derived from the Colle-Salvetti correlation-energy formula , reveal distinct electronic profiles:

  • Highest Occupied Molecular Orbital (HOMO) Energy :
    • This compound: -6.2 eV
    • 3-(Pyridin-4-yl)benzo[d]isoxazole: -5.9 eV
    • Benzo[d]isoxazole-3-carboxylic acid: -7.1 eV

      The lower HOMO energy of the maleate derivative suggests reduced nucleophilicity, aligning with its stability in oxidative environments.
  • Binding Affinity to Serotonin Receptors (5-HT₂A) :
    • This compound: IC₅₀ = 12 nM
    • 3-(Pyridin-4-yl)benzo[d]isoxazole: IC₅₀ = 45 nM

      The maleate group likely enhances receptor interactions via electrostatic complementarity.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • This compound : 98% purity retained.
  • Pyridin-4-amine maleate : 92% purity retained (hydrolysis dominant).
    The benzoisoxazole-maleate linkage resists hydrolysis better than simple maleate esters.

Research Findings and Implications

  • Pharmacological Applications : The compound’s serotonin receptor affinity positions it as a candidate for neuropsychiatric drug development.
  • Material Science : Its electronic properties, validated through DFT frameworks , suggest utility in organic semiconductors.

Biological Activity

Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound consists of a pyridine ring linked to a benzo[d]isoxazole moiety, with a maleate group contributing to its pharmacological properties. The synthesis typically involves the reaction of pyridin-4-amine with benzo[d]isoxazole derivatives and maleic acid or its anhydride, utilizing standard organic synthesis techniques such as refluxing and crystallization.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, highlighting its potential as an anticancer agent, neuroprotective compound, and modulator of neurotransmitter systems.

Anticancer Properties

  • Mechanism of Action : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyridine derivatives can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced cell proliferation and increased apoptosis in breast cancer cells .
  • Case Studies :
    • In vitro assays demonstrated significant cytotoxicity against MCF7 (breast cancer) and HCC1937 cell lines, with IC50 values indicating effective growth inhibition at low concentrations .
    • Additional studies have suggested that these compounds can induce cell cycle arrest and promote apoptosis through upregulation of pro-apoptotic markers such as p53 and p21 .

Neuroprotective Effects

Pyridin-4-amine derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) activity has been documented, which is crucial for maintaining acetylcholine levels in the brain .

  • Inhibitory Activity : Compounds derived from similar structures have shown promising AChE inhibitory activity with IC50 values in the low micromolar range, indicating potential therapeutic applications for cognitive disorders .

Pharmacological Profile

The pharmacological profile of this compound includes interactions with several neurotransmitter receptors:

  • Serotonin Receptors : The compound has demonstrated antagonist activity at serotonin receptors (5HT1B, 5HT2A), which may contribute to its effects on mood regulation and anxiety .
  • Dopamine Receptors : It also exhibits binding affinity for D2 dopamine receptors, suggesting potential applications in treating psychiatric disorders .

Summary of Findings

Biological Activity Mechanism/Effect Reference
AnticancerInhibition of EGFR signaling; apoptosis induction
NeuroprotectionAChE inhibition; enhancement of acetylcholine levels
Serotonin receptor modulationAntagonist activity at 5HT1B and 5HT2A receptors
Dopamine receptor interactionBinding affinity for D2 receptors

Q & A

Q. What analytical techniques are recommended for confirming the structure of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate derivatives?

To confirm structural integrity, a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) is essential. For example:

  • NMR : Assign proton and carbon signals to verify substituent positions and stereochemistry. Bruker 300/600 MHz spectrometers with tetramethylsilane (TMS) as an internal standard are commonly used .
  • HRMS : Confirm molecular formulas using instruments like the Thermo Fisher LTQ Orbitrap Elite, which provides sub-ppm mass accuracy .
  • HPLC : Assess purity (>95%) using a Waters μBondapak C18 column (300 × 3.9 mm) with UV detection at 270 nm .

Q. What synthetic routes are employed for constructing the benzo[d]isoxazole moiety in this compound class?

Key steps involve:

  • Cyclization : Reacting hydroxylamine derivatives with α,β-unsaturated ketones under basic conditions to form the isoxazole ring.
  • Functionalization : Introducing substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, methyl lithium in tetrahydrofuran (THF) is used to generate intermediates like ethyl 5-(4-(tert-butyl)phenyl)isoxazole-3-carboxylate .
  • Purification : Flash chromatography on silica gel (70–230 mesh) ensures removal of by-products .

Q. How can reaction conditions be optimized to minimize impurities during synthesis?

  • Buffer Systems : Use ammonium acetate buffer (pH 6.5 adjusted with acetic acid) to stabilize pH during assays and reduce side reactions .
  • Temperature Control : Reactions under nitrogen at 0–5°C prevent thermal degradation of sensitive intermediates .
  • Column Chromatography : Silica gel (0.063–0.200 mm) with gradient elution (e.g., hexane/ethyl acetate) resolves closely related impurities .

Advanced Research Questions

Q. How do structural modifications to the benzo[d]isoxazole core influence EPAC antagonistic activity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine Substitutions : Introducing electron-withdrawing groups (e.g., -F) at position 6 of the benzo[d]isoxazole enhances EPAC2 inhibition (e.g., compound 10: IC₅₀ = 7.3 µM vs. reference compound 1: IC₅₀ = 8.6 µM) .
  • Ring Fusion : Fusing a phenyl ring to the isoxazole (e.g., compound 33) introduces steric bulk, improving binding to the EPAC2 hydrophobic pocket (IC₅₀ = 2.4 µM) .
  • Solubility Optimization : Removing the 4-tert-butyl group (compound 14) increases aqueous solubility without compromising activity (IC₅₀ = 2.4 µM) .

Q. What methodological approaches resolve discrepancies between in vitro activity and in vivo efficacy of EPAC antagonists?

  • Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation).
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to prioritize candidates with balanced ADME properties .
  • In Vivo Disease Models : Test selected compounds (e.g., 10, 14, 33) in infectious disease models (e.g., rickettsiosis) to correlate in vitro IC₅₀ values with therapeutic outcomes .

Q. How do molecular docking studies inform the design of novel EPAC antagonists?

  • Binding Mode Analysis : Docking compound 33 into the EPAC2 catalytic site reveals hydrogen bonding with Asp335 and hydrophobic interactions with Leu342 and Phe327 .
  • Scaffold Hopping : Replace isoxazole with benzisoxazole to exploit π-π stacking with Tyr420, improving binding affinity .
  • Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess conformational stability of ligand-protein complexes .

Q. How can researchers evaluate off-target effects of benzo[d]isoxazole derivatives beyond EPAC inhibition?

  • Kinase Panel Screens : Test compounds against a panel of 50+ kinases (e.g., PKA, PKC) to assess selectivity .
  • Cytotoxicity Assays : Use MTT or LDH assays on HEK293 or HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations .
  • Secondary Pharmacology : Screen against GPCRs and ion channels (e.g., sodium channels) to identify unintended interactions .

Q. What strategies validate the biological activity of novel analogues in complex matrices?

  • Biophysical Assays : Surface plasmon resonance (SPR) measures direct binding kinetics (KD) between compounds and EPAC proteins.
  • Cellular cAMP Modulation : Use FRET-based biosensors to quantify cAMP levels in HEK293 cells transfected with EPAC1/2 .
  • Functional Antagonism : Monitor GTP-Rap1 activation via ELISA to confirm inhibition of EPAC-mediated nucleotide exchange .

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